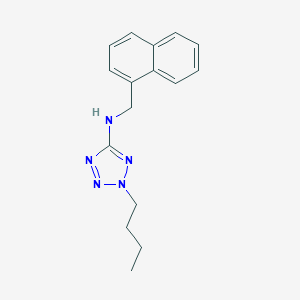![molecular formula C19H19FN2O3 B276738 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B276738.png)
2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group and a morpholinylcarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: A compound with a similar fluorophenyl group, known for its triple-acting PPARα, -γ, and -δ agonist profile.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: An intermediate in the synthesis of pitavastatin, a cholesterol-lowering agent.
Uniqueness
2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19FN2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19FN2O3/c20-16-5-1-14(2-6-16)13-18(23)21-17-7-3-15(4-8-17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) |
InChIキー |
OUVFCZUYRODPHD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)

![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276667.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
SULFANYL]PROPYL})AMINE](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
